molecular formula C12H15N5O3 B13857785 2-amino-9-[(1R,3S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one

2-amino-9-[(1R,3S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one

Cat. No.: B13857785
M. Wt: 277.28 g/mol
InChI Key: QDGZDCVAUDNJFG-GCJDJSOWSA-N
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Description

2-amino-9-[(1R,3S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one is a complex organic compound with significant applications in medicinal chemistry. It is known for its antiviral properties and is often studied for its potential in treating various viral infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-[(1R,3S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclopentyl ring: This is achieved through a series of cyclization reactions.

    Introduction of the purine moiety: This involves coupling the cyclopentyl intermediate with a purine derivative under specific conditions.

    Functional group modifications: Hydroxylation and methylation reactions are carried out to introduce the necessary functional groups.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-amino-9-[(1R,3S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution.

Major Products

Scientific Research Applications

2-amino-9-[(1R,3S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It has shown promise as an antiviral agent, particularly against hepatitis B virus.

    Industry: The compound is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-amino-9-[(1R,3S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one involves its interaction with viral enzymes. It inhibits the replication of viral DNA by interfering with the enzyme’s active site, thereby preventing the virus from multiplying. The molecular targets include viral polymerases and other essential proteins involved in the viral life cycle.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-9-[(1R,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-1H-purin-6-one
  • 2-amino-9-[(1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-1H-purin-6-one

Uniqueness

Compared to similar compounds, 2-amino-9-[(1R,3S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one exhibits unique antiviral properties and a distinct mechanism of action. Its specific stereochemistry allows for more effective binding to viral enzymes, making it a potent antiviral agent.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H15N5O3

Molecular Weight

277.28 g/mol

IUPAC Name

2-amino-9-[(1R,3S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one

InChI

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8?/m1/s1

InChI Key

QDGZDCVAUDNJFG-GCJDJSOWSA-N

Isomeric SMILES

C=C1[C@@H](CC([C@@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N

Canonical SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N

Origin of Product

United States

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